(4-Pyridyl)acetone hydrochloride

Description

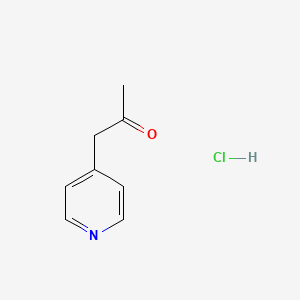

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-4-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGZQXLRRJVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Pyridyl)acetone hydrochloride chemical properties and structure

An In-Depth Technical Guide to (4-Pyridyl)acetone Hydrochloride: Properties, Structure, and Synthetic Applications

Introduction

(4-Pyridyl)acetone, and its hydrochloride salt, serves as a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. Possessing a unique bifunctional structure that combines a pyridine ring and a ketone moiety, it offers versatile reactivity for the construction of complex molecular architectures.[1][2] Its most prominent application is as a key building block in the synthesis of Milrinone, a selective phosphodiesterase inhibitor used for the management of heart failure.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties, structure, reactivity, synthesis, and applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Molecular Structure and Chemical Identity

(4-Pyridyl)acetone, systematically named 1-(pyridin-4-yl)propan-2-one, features a propan-2-one (acetone) group attached to the C4 position of a pyridine ring. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the pyridine ring. This protonation significantly influences the compound's solubility and reactivity.

The chemical identity of the free base and its hydrochloride salt are summarized below.

| Identifier | (4-Pyridyl)acetone (Free Base) | This compound |

| CAS Number | 6304-16-1[1][2][3][6][7] | 70199-62-1[6][8] |

| Molecular Formula | C₈H₉NO[1][2][3][4][7] | C₈H₁₀ClNO[9] |

| Molecular Weight | 135.16 g/mol [2][3][4][6] | 171.62 g/mol [9] |

| IUPAC Name | 1-(pyridin-4-yl)propan-2-one[7] | 1-(pyridin-4-ium-1-yl)propan-2-one chloride |

| Synonyms | 1-(4-Pyridinyl)-2-propanone, 4-Acetonylpyridine[2][3] | 1-(Pyridin-4-yl)propan-2-one hydrochloride[9] |

| InChI Key | ILRVKOYYFFNXDB-UHFFFAOYSA-N[7] | VEGGZQXLRRJVFN-UHFFFAOYSA-N[9] |

| SMILES | CC(=O)CC1=CC=NC=C1[7] | CC(=O)Cc1cc[nH+]cc1.[Cl-] |

Physicochemical Properties

The physicochemical properties of (4-Pyridyl)acetone are crucial for its handling, storage, and application in synthesis. The free base is typically a liquid or low-melting solid, while the hydrochloride salt is a crystalline solid.

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Appearance | White to pale yellow crystalline powder or light brown to brown oil/liquid.[1][2][4] | Typically a solid powder. |

| Melting Point | 13°C[4][10] or 45-48°C[2] | Data not consistently available. |

| Boiling Point | 265-268°C @ 760 mmHg[2]; 143°C @ 20 mmHg[4][10] | Decomposes upon heating. |

| Density | ~1.05-1.12 g/cm³ at 25°C[2] | Not specified. |

| Solubility | Soluble in ethanol, acetone, dichloromethane; slightly soluble in water.[2][3][4] | Expected to be more soluble in water and polar protic solvents. |

| Stability | Stable under recommended storage conditions (inert atmosphere, room temperature).[1][6] | Hygroscopic.[11] |

Spectroscopic and Analytical Profile

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the carbonyl and pyridinium ring, and two sets of doublets in the aromatic region (typically >7.5 ppm) corresponding to the protons on the pyridinium ring.

-

¹³C NMR Spectroscopy : The carbon NMR will exhibit a signal for the carbonyl carbon (>200 ppm), signals for the methyl and methylene carbons, and four distinct signals for the carbons of the pyridinium ring.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1710-1725 cm⁻¹. Additional significant peaks correspond to the C=C and C=N stretching vibrations of the aromatic pyridinium ring in the 1400-1650 cm⁻¹ region.[12] The presence of the N-H bond in the hydrochloride salt will also introduce a broad absorption band.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight of C₈H₉NO.

Reactivity and Chemical Behavior

The reactivity of (4-Pyridyl)acetone is governed by its two primary functional groups:

-

The Pyridine Ring : As a heterocyclic amine, the nitrogen atom is basic and readily protonated by acids to form salts like the hydrochloride. This increases water solubility and modifies the electron-withdrawing nature of the ring, impacting the reactivity of adjacent groups. The ring itself can participate in various organic reactions.

-

The Ketone Group : The carbonyl group is susceptible to nucleophilic addition reactions.[1] The adjacent methylene protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in condensation reactions (e.g., aldol, Claisen). This dual reactivity makes it a versatile synthetic intermediate.[1]

The hydrochloride salt form is often preferred for storage and handling due to its solid nature and reduced volatility. In a reaction, the free base can be generated in situ by treatment with a suitable non-nucleophilic base.

Synthesis and Manufacturing

Several synthetic routes to (4-Pyridyl)acetone have been reported.[13] A common and effective laboratory-scale method involves the reaction of 4-methylpyridine (4-picoline) with acetyl chloride.[14]

Experimental Protocol: Synthesis from 4-Methylpyridine and Acetyl Chloride

This protocol is based on a reported procedure and illustrates a common synthetic pathway.[14]

-

Step 1: Reaction Setup

-

To a 1000 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-methylpyridine (93.0 g, 1.0 mol) and chloroform (500 mL).[14]

-

Causality: Chloroform serves as the solvent. The three-neck flask setup allows for controlled addition of reagents and monitoring of the reaction temperature, which is critical for safety and yield.

-

-

Step 2: Acylation

-

Cool the flask in an ice-water bath. Add acetyl chloride (80.0 g, 1.0 mol) dropwise, ensuring the internal temperature is maintained below 35°C.[14]

-

Causality: The reaction between 4-methylpyridine and acetyl chloride is exothermic. Slow, cooled addition prevents runaway reactions and the formation of undesirable byproducts.

-

-

Step 3: Reaction and Rearrangement

-

After the addition is complete, warm the mixture to 30°C and stir for 2 hours.[14]

-

Causality: This step allows the initial acylation reaction to go to completion, forming an intermediate N-acetylpicolinium salt which then rearranges.

-

-

Step 4: Basification and Workup

-

Cool the reaction mixture in an ice bath. Carefully add a saturated aqueous solution of sodium carbonate dropwise to adjust the pH to 5-7.[14]

-

Next, add 30 wt% sodium hydroxide solution (133.4 g, ~1.0 mol NaOH) and stir the mixture at 30°C for 2 hours.[14]

-

Causality: The initial neutralization with a weak base (sodium carbonate) safely quenches any remaining acetyl chloride. The subsequent addition of a strong base (NaOH) facilitates the final rearrangement and deprotonation steps to form the target product and neutralizes the HCl byproduct.

-

-

Step 5: Isolation and Purification

-

Transfer the mixture to a separatory funnel and separate the layers. Discard the aqueous layer.[14]

-

Dry the organic layer over anhydrous sodium sulfate.[14]

-

Filter off the drying agent and remove the solvent (chloroform) by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation, collecting the fraction at 100-105°C / 200 kPa to yield the final product.[14]

-

Causality: The aqueous workup removes inorganic salts. Drying with sodium sulfate removes residual water. Vacuum distillation is essential for purifying the product, as it has a high boiling point at atmospheric pressure and could decompose.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (4-Pyridyl)acetone.

Applications in Drug Development

(4-Pyridyl)acetone is a valuable precursor for a range of pharmaceuticals due to the prevalence of the pyridine scaffold in medicinal chemistry.[15]

-

Milrinone Synthesis : Its primary and most well-documented use is in the industrial synthesis of Milrinone, a potent inotropic and vasodilating agent.[3][4] The structure of (4-Pyridyl)acetone provides the core pyridyl-methylene-carbonyl fragment required to construct the final drug molecule.

-

Other Pharmaceutical Agents : It serves as a versatile starting material for other drug classes, including antihistamines, anti-ulcer agents, and antipsychotics that contain a substituted pyridine ring.[1] Its ability to undergo condensation and addition reactions allows for the facile introduction of diverse functionalities.

Safety, Handling, and Storage

This compound is classified as hazardous and requires careful handling.

-

Hazard Identification :

-

Safe Handling :

-

Storage :

References

- 1. 1-(4-Pyridyl)acetone 6304-16-1 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Huzhou Hengyuan Biochem. Tech. Co., Ltd. -- (4-Pyridyl)acetone 6304-16-1 [hengyuanpharm.com]

- 6. 6304-16-1|(4-Pyridyl)acetone|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound CAS#: 70199-62-1 [chemicalbook.com]

- 9. (4-Pyridyl)acetone, HCl | CymitQuimica [cymitquimica.com]

- 10. 6304-16-1 Cas No. | (4-Pyridyl)acetone | Matrix Scientific [matrixscientific.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]

- 14. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. (4-Pyridyl)acetone | 6304-16-1 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. 1-(4-Pyridyl)acetone | CAS#:6304-16-1 | Chemsrc [chemsrc.com]

- 19. chemicalbook.com [chemicalbook.com]

(4-Pyridyl)acetone hydrochloride CAS number 70199-62-1

An In-Depth Technical Guide to (4-Pyridyl)acetone Hydrochloride (CAS 70199-62-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS 70199-62-1), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes its chemical properties, synthesis, analytical characterization, and applications, grounding theoretical knowledge in practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 1-(Pyridin-4-yl)propan-2-one hydrochloride, is the salt form of the parent compound (4-Pyridyl)acetone. The hydrochloride form often enhances stability and solubility, particularly in aqueous media, which can be advantageous for certain reaction conditions. Its core structure consists of a pyridine ring substituted at the 4-position with an acetone group. This bifunctional nature—a basic nitrogenous heterocycle and a ketone—makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 70199-62-1 | [][][][4][][] |

| Molecular Formula | C₈H₁₀ClNO | [][][7] |

| Molecular Weight | 171.62 g/mol | [7] |

| Synonyms | 1-(Pyridin-4-yl)propan-2-one HCl, 1-(4-pyridinyl)-2-Propanone HCl | [7] |

| Appearance | Typically a solid, may appear as a beige or off-white powder | [8] |

| Stability | Stable under normal conditions; noted to be hygroscopic | [8] |

The presence of the pyridine ring makes the compound basic, while the ketone group offers a site for various nucleophilic addition and condensation reactions. The hydrochloride salt form ensures the pyridine nitrogen is protonated, which influences its reactivity and physical properties.

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, (4-Pyridyl)acetone, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of (4-Pyridyl)acetone (Free Base)

A common and effective method involves the reaction of 4-methylpyridine (also known as γ-picoline) with an acetylating agent like acetyl chloride.[9] This reaction proceeds via the formation of an intermediate that is then treated with a base to yield the final product.

Causality of Experimental Choices:

-

Reactant Choice: 4-methylpyridine is an inexpensive and readily available starting material. Acetyl chloride serves as an efficient source of the acetyl group.

-

Solvent: A non-protic solvent like chloroform is used to prevent side reactions with the highly reactive acetyl chloride.[9]

-

Base Treatment: A strong base, such as sodium hydroxide, is required to facilitate the final rearrangement and neutralization steps of the reaction mechanism, driving the formation of the desired ketone.[9]

Experimental Protocol: Synthesis of (4-Pyridyl)acetone

-

To a three-neck flask containing 4-methylpyridine (1.0 mol) dissolved in chloroform (500 mL), slowly add acetyl chloride (1.0 mol) dropwise while maintaining the temperature below 35°C using an ice bath.[9]

-

After the addition is complete, allow the reaction mixture to stir at 30°C for 2 hours.[9]

-

Cool the mixture again in an ice bath and carefully add a saturated aqueous solution of sodium carbonate to neutralize the excess acid, adjusting the pH to between 5 and 7.[9]

-

Add a 30 wt% solution of sodium hydroxide (1.0 mol) and stir the mixture at 30°C for another 2 hours.[9]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[9]

-

The crude product is then purified by vacuum distillation to yield (4-Pyridyl)acetone as a yellow liquid.[9][10]

Step 2: Conversion to Hydrochloride Salt

The purified (4-Pyridyl)acetone free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For the hydrochloride salt, a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is appropriate. The protonated pyridine ring significantly affects the chemical shifts of the aromatic protons compared to the free base.

-

¹H NMR: The spectrum is expected to show distinct signals: a singlet for the methyl protons (CH₃), a singlet for the methylene protons (CH₂), and two doublets in the aromatic region corresponding to the AA'BB' system of the 4-substituted pyridine ring. Due to the positive charge on the nitrogen, these aromatic protons will be shifted downfield.[11]

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (~205 ppm), the methylene and methyl carbons, and the four distinct carbons of the pyridine ring.

Table 2: Representative Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Doublet | 2H | H-2, H-6 (α to N⁺) |

| ~ 7.9 | Doublet | 2H | H-3, H-5 (β to N⁺) |

| ~ 4.1 | Singlet | 2H | -CH₂- |

| ~ 2.3 | Singlet | 3H | -CH₃ |

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound. A reverse-phase method is typically employed.

Protocol Justification:

-

Column: A C18 column is a standard choice for separating small organic molecules.

-

Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is crucial.[12] The acid ensures the pyridine nitrogen remains protonated, preventing peak tailing and resulting in sharp, symmetrical peaks.

-

Detection: The pyridine ring contains a chromophore, making UV detection (e.g., at 254 nm) highly effective.[13]

Experimental Protocol: HPLC Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Applications in Research and Drug Development

The primary and most well-documented application of (4-Pyridyl)acetone is as a key intermediate in the synthesis of Milrinone .[10] Milrinone is a selective phosphodiesterase 3 (PDE3) inhibitor used to treat congestive heart failure due to its positive inotropic and vasodilatory effects.

Beyond this specific application, the pyridine and pyridone scaffolds are considered "privileged structures" in medicinal chemistry.[14] They are present in a vast array of therapeutic agents. Therefore, this compound serves as a valuable building block for creating libraries of novel compounds for drug discovery, particularly in areas such as:

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases.[14]

-

CNS Agents: The pyridine moiety is common in drugs targeting the central nervous system.

-

Antiviral and Antimicrobial Agents: Many heterocyclic compounds containing pyridine show potent biological activity.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

-

Hazards: It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15] Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[16] Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] The compound is hygroscopic, meaning it can absorb moisture from the air, so protection from humidity is critical to maintain its integrity.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a foundational building block in medicinal chemistry, most notably enabling the synthesis of the cardiac drug Milrinone. Its value lies in its dual reactivity, combining the versatile chemistry of a ketone with the pharmacologically significant pyridine ring. A thorough understanding of its synthesis, analytical validation, and safe handling, as detailed in this guide, is paramount for its effective use in research and development settings. The robust analytical workflow presented ensures that scientists can proceed with confidence in the quality and identity of their starting material, a non-negotiable requirement for successful drug discovery and development.

References

- 4. This compound CAS#: 70199-62-1 [m.chemicalbook.com]

- 7. (4-Pyridyl)acetone, HCl | CymitQuimica [cymitquimica.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. helixchrom.com [helixchrom.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(pyridin-4-yl)propan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(pyridin-4-yl)propan-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, solubility, thermal stability, and spectroscopic signature of this important pyridine derivative. The formation of a hydrochloride salt is a critical strategy in pharmaceutical development to enhance the aqueous solubility and stability of a parent compound. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies for the thorough characterization of this active pharmaceutical ingredient (API) salt, establishing a framework for its evaluation in research and development settings.

Introduction

1-(pyridin-4-yl)propan-2-one is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The parent compound, a liquid at room temperature with limited water solubility, presents challenges for formulation and bioavailability.[1][2] The conversion to its hydrochloride salt is a fundamental chemical modification aimed at overcoming these limitations. By protonating the basic nitrogen atom of the pyridine ring, a water-soluble, crystalline solid is typically formed, which is more amenable to pharmaceutical processing and administration.[3][4]

This guide offers an in-depth exploration of the essential physical and chemical attributes of 1-(pyridin-4-yl)propan-2-one hydrochloride. We will examine its structural features and provide a detailed overview of its key properties. Furthermore, this document outlines the rigorous analytical techniques and self-validating protocols required to confirm the identity, purity, and physical characteristics of the salt, ensuring the integrity and reproducibility of scientific findings.

Chapter 1: Molecular Structure and Identification

The initial step in characterizing any API is the unambiguous confirmation of its molecular structure. The formation of the hydrochloride salt involves the protonation of the nitrogen atom in the pyridine ring by hydrochloric acid.

The free base, 1-(pyridin-4-yl)propan-2-one, is a weakly basic compound. The acid-base reaction with HCl results in the formation of the pyridinium cation and a chloride anion.[3] This ionic character is the primary driver for the altered physical properties compared to the neutral parent molecule.

Figure 1: Conversion of the free base to its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | 1-(pyridin-4-yl)propan-2-one (Free Base) | 1-(pyridin-4-yl)propan-2-one Hydrochloride |

|---|---|---|

| IUPAC Name | 1-(pyridin-4-yl)propan-2-one | 4-(2-oxopropyl)pyridinium chloride |

| CAS Number | 6304-16-1[1][2] | Not explicitly assigned; derived from base |

| Molecular Formula | C₈H₉NO[1] | C₈H₁₀ClNO |

| Molecular Weight | 135.17 g/mol [1] | 171.62 g/mol |

Chapter 2: Core Physicochemical Properties

The conversion to a hydrochloride salt profoundly alters the physicochemical profile of the parent molecule. These changes are critical for predicting its behavior in both laboratory and physiological environments.

State of Matter and Appearance: While the free base is a liquid at room temperature, the hydrochloride salt is expected to be a white to off-white crystalline solid.[3][4] This transition to a solid-state is advantageous for handling, purification, and formulation. The hygroscopic nature of many pyridine hydrochloride salts necessitates storage in a dry, inert atmosphere to prevent moisture absorption.[3][5]

Melting Point: The melting point is a crucial indicator of purity and identity. The free base has a reported melting point of 13 °C.[1][2] The hydrochloride salt, due to the strong electrostatic forces within its crystal lattice, will have a significantly higher and sharper melting point. For comparison, unsubstituted pyridine hydrochloride melts in the range of 145-147 °C.[4][5][6] A sharp, well-defined melting point for 1-(pyridin-4-yl)propan-2-one hydrochloride would be indicative of a high-purity crystalline material.

Solubility: This is perhaps the most significant property enhanced by salt formation. The free base is only slightly soluble in water.[1] As an ionic compound, the hydrochloride salt is expected to be highly soluble in polar solvents like water and ethanol.[3][4] For instance, pyridine hydrochloride has an aqueous solubility of 85 g/100 mL.[4][5][6] This enhanced aqueous solubility is paramount for developing parenteral dosage forms or improving dissolution rates in oral formulations. Conversely, its solubility in non-polar organic solvents (e.g., hexane, toluene) would be negligible.

Table 2: Summary of Physicochemical Properties

| Property | 1-(pyridin-4-yl)propan-2-one (Free Base) | 1-(pyridin-4-yl)propan-2-one Hydrochloride (Expected) | Justification / Reference |

|---|---|---|---|

| Physical Form | Liquid | Crystalline Solid | Ionic lattice formation[3][4] |

| Color | Yellowish Oil | White to Off-White | General property of hydrochloride salts[3] |

| Melting Point | 13 °C[1][2] | Significantly > 100 °C | Strong ionic interactions[3][4] |

| Aqueous Solubility | Slightly soluble[1] | Highly soluble | Ionic nature enhances polarity[3][4] |

| Hygroscopicity | Low | Moderate to High | Common for hydrochloride salts[5] |

Chapter 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the definitive characterization of an API salt.[7] Each method provides complementary information, building a complete profile of the compound's identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. Upon protonation of the pyridine nitrogen, a predictable downfield shift in the signals of the adjacent aromatic protons (α-protons) is expected in the ¹H NMR spectrum due to the increased electron-withdrawing effect of the positive charge. Similarly, the carbon atoms of the pyridine ring will exhibit downfield shifts in the ¹³C NMR spectrum. Deuterated solvents such as D₂O, DMSO-d₆, or CD₃OD are appropriate for analysis, given the salt's solubility.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a rapid and powerful tool for identifying functional groups and confirming salt formation.[8] Key diagnostic peaks include:

-

C=O Stretch: A strong absorption band around 1710-1720 cm⁻¹, characteristic of the ketone carbonyl group.

-

Pyridinium Ring Vibrations: Aromatic C=C and C=N stretching vibrations, typically appearing in the 1400-1650 cm⁻¹ region. These bands may shift slightly upon protonation compared to the free base.[9][10]

-

N-H⁺ Stretch: The most definitive indicator of salt formation is the appearance of a very broad and strong absorption band in the 2500-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the pyridinium cation.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cation. Using electrospray ionization (ESI) in positive ion mode, the expected mass-to-charge ratio (m/z) would correspond to the protonated free base, [C₈H₉NO + H]⁺, at approximately 136.08. The chloride ion is not typically observed in this mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[11]

Powder X-Ray Diffraction (PXRD) and Thermal Analysis: These techniques are vital for solid-state characterization.[12]

-

PXRD: Provides a unique "fingerprint" of the crystalline structure. A distinct diffraction pattern different from any starting materials confirms the formation of a new crystalline salt phase.

-

Differential Scanning Calorimetry (DSC): Used to precisely determine the melting point (as an endothermic peak) and assess purity.[13] The sharpness of the peak is indicative of a pure substance.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. TGA is used to assess thermal stability, decomposition points, and to quantify the presence of residual solvents or water (hydrates).[13]

Chapter 4: Experimental Methodologies

The trustworthiness of any characterization data relies on robust and well-documented experimental protocols.

Figure 2: Workflow for the synthesis and characterization of the API salt.

Protocol 4.1: Synthesis of 1-(pyridin-4-yl)propan-2-one Hydrochloride

-

Dissolution: Dissolve 1.0 equivalent of 1-(pyridin-4-yl)propan-2-one free base in anhydrous diethyl ether (approx. 10 mL per gram of base).

-

Acidification: While stirring the solution in an ice bath, slowly add 1.1 equivalents of a 2 M solution of hydrogen chloride in diethyl ether dropwise.

-

Precipitation: A precipitate should form immediately. Continue stirring for 30 minutes in the ice bath.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white solid under high vacuum to constant weight. Store in a desiccator.

Protocol 4.2: Melting Point Determination

-

Sample Preparation: Finely grind a small amount of the dried salt. Pack the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10 °C/min) to determine an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the expected range to determine the precise melting point.

Protocol 4.3: Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the hydrochloride salt to a known volume of deionized water (e.g., 10 mL) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Analysis: Carefully remove an aliquot of the clear supernatant, dilute it with a known volume of water, and determine the concentration of the compound using a validated UV-Vis spectrophotometric or HPLC method.

Conclusion

The conversion of 1-(pyridin-4-yl)propan-2-one to its hydrochloride salt is a strategically vital modification that transforms a liquid of limited utility into a crystalline solid with physicochemical properties amenable to pharmaceutical development. The resulting salt exhibits markedly increased aqueous solubility and thermal stability, which are critical for bioavailability and formulation. The comprehensive analytical workflow detailed in this guide, employing NMR, FT-IR, MS, PXRD, and thermal analysis, provides a robust framework for the definitive identification, and structural and physical characterization of this API salt. Adherence to these rigorous methodologies ensures the generation of high-quality, reliable data essential for advancing scientific research and drug development programs.

References

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Pyridine Hydrochloride Manufacturer & Supplier in China | High Purity Pyridine HCl for Sale | Specifications, Uses & Safety Data [pipzine-chem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. labinsights.nl [labinsights.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-Pyridyl)acetone Hydrochloride: A Technical Guide

Molecular Structure and its Spectroscopic Implications

(4-Pyridyl)acetone hydrochloride is the salt formed from the reaction of the basic nitrogen of the pyridine ring in (4-Pyridyl)acetone with hydrochloric acid. This protonation significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structures of (4-Pyridyl)acetone and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the pyridine nitrogen in this compound will cause a significant downfield shift of the pyridine ring protons and carbons due to the increased electron-withdrawing nature of the positively charged nitrogen.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons of the pyridinium ring, the methylene protons, and the methyl protons of the acetone moiety. The chemical shifts are predicted based on data for 4-acetylpyridine and the known effects of pyridine protonation.[1][2]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Pyridinium H-2, H-6 | 8.5 - 8.8 | Doublet | ~6 | Protons adjacent to the positively charged nitrogen are significantly deshielded and shifted downfield.[3] |

| Pyridinium H-3, H-5 | 7.4 - 7.7 | Doublet | ~6 | Protons meta to the nitrogen are also deshielded, but to a lesser extent than the ortho protons. |

| Methylene (-CH₂-) | 3.8 - 4.1 | Singlet | N/A | The methylene group is adjacent to both the electron-withdrawing pyridinium ring and the carbonyl group, leading to a downfield shift. |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | N/A | The methyl protons of the acetone group are expected in their typical region.[4] |

| N-H | 13 - 15 | Broad Singlet | N/A | The proton on the nitrogen will be a broad, exchangeable signal, often not observed or very broad. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-16 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Similar to the ¹H NMR, the carbons of the pyridinium ring will be shifted downfield upon protonation.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | 205 - 210 | The carbonyl carbon of a ketone typically appears in this region.[5] |

| Pyridinium C-4 | 148 - 152 | The carbon attached to the side chain will be significantly deshielded. |

| Pyridinium C-2, C-6 | 140 - 145 | Carbons adjacent to the protonated nitrogen are shifted downfield.[6] |

| Pyridinium C-3, C-5 | 125 - 130 | Carbons meta to the nitrogen are less affected but still shifted downfield compared to the free base. |

| Methylene (-CH₂-) | 45 - 50 | The methylene carbon is influenced by the adjacent pyridinium ring and carbonyl group. |

| Methyl (-CH₃) | 30 - 35 | The methyl carbon of the acetone moiety is expected in this range.[7] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the carbonyl group, the pyridinium ring, and the N-H bond.

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration | Comments |

| N-H | 2800 - 3200 (broad) | N-H stretch | A broad absorption due to the protonated nitrogen of the pyridinium ion.[8][9] |

| C-H (aromatic) | 3000 - 3100 | C-H stretch | Stretching vibrations of the C-H bonds on the pyridinium ring. |

| C-H (aliphatic) | 2850 - 3000 | C-H stretch | Stretching vibrations of the methylene and methyl groups. |

| C=O | 1710 - 1730 | C=O stretch | The strong carbonyl stretch is a key diagnostic peak for the acetone moiety.[10][11] |

| C=C, C=N | 1400 - 1650 | Ring stretching | Vibrations of the pyridinium ring. The formation of the pyridinium salt alters the positions and intensities of these bands compared to the free pyridine.[8][12] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the analysis will be performed on the free base, (4-Pyridyl)acetone, as the hydrochloride salt will dissociate in the mass spectrometer. The molecular ion of the free base is expected at m/z 135.

Predicted Fragmentation Pathway

The fragmentation of (4-Pyridyl)acetone is expected to be driven by the presence of the ketone and the pyridine ring.

Caption: Predicted major fragmentation pathways for (4-Pyridyl)acetone.

Table of Expected Fragments

| m/z | Proposed Fragment | Loss | Comments |

| 135 | [C₈H₉NO]⁺˙ | - | Molecular ion of the free base. |

| 120 | [C₇H₇O]⁺ | •CH₃ | Loss of a methyl radical. |

| 92 | [C₅H₄NCH₂]⁺ | •CH₃CO | α-cleavage with loss of an acetyl radical, a common fragmentation for ketones.[13][14] This is expected to be a prominent peak. |

| 43 | [CH₃CO]⁺ | •C₅H₄NCH₂ | Formation of the acylium ion, often the base peak in the mass spectra of methyl ketones.[13][15] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on established chemical principles and data from analogous structures. The predicted NMR, IR, and MS data offer a reliable framework for researchers and scientists to identify and characterize this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data.

References

- Infrared Study of the Acetone-Water System. The Journal of Physical Chemistry, 1958.

- 13.

- Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone. Astronomy & Astrophysics, 2021.

- Mass spectrometry 1. Chemistry LibreTexts, 2023.

- 4-Acetylpyridine(1122-54-9) 1H NMR spectrum. ChemicalBook.

- 4-Acetylpyridine(1122-54-9) 13C NMR spectrum. ChemicalBook.

- Acetone - Database of ATR-FT-IR spectra of various m

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- The infrared (IR) absorption spectrum of acetone from a Fourier-transform IR (FTIR) spectrometer.

- Mass spectra of acetone and propanal, possible candidates for molecules...

- IR Spectra and Properties of Solid Acetone, an Interstellar and Cometary Molecule. NASA Technical Reports Server, 2017.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences.

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 1964.

- Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.

- ACETONE-D6(666-52-4) MS spectrum. ChemicalBook.

- 4-Acetylpyridine(1122-54-9) MS spectrum. ChemicalBook.

- 4-Acetylpyridine(1122-54-9)IR1. ChemicalBook.

- Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 2010.

- NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics, 1971.

- The 13C and 13C DEPT Spectrum of "Acetone-d6". University of Ottawa NMR Facility Blog, 2008.

- Proton Transfer and Ionicity: An 15N NMR Study of Pyridine Base Protonation. The Journal of Physical Chemistry B, 2019.

- Acetone-D6. NIST WebBook.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001659).

- Acetone(67-64-1) 1H NMR spectrum. ChemicalBook.

- Acetone(67-64-1) 13C NMR spectrum. ChemicalBook.

- Electronic Supplementary Inform

- 1H NMR Spectrum (1D, 400 MHz, acetone, predicted) (NP0044215). NP-MRD.

- FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)...

- 4-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 4-Acetylpyridine - Optional[MS (GC)] - Spectrum. SpectraBase.

- 4-Acetylpyridine. PubChem.

- Time-resolved IR study of the photobehavior of 4-acetylpyridine pentacarbonyltungsten. Inorganic Chemistry.

- Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. Indian Journal of Pure & Applied Physics, 1993.

- Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯. Physical Chemistry Chemical Physics, 2021.

- 3-Acetylpyridine(350-03-8) 1H NMR spectrum. ChemicalBook.

- 2-Acetylpyridine(1122-62-9) 1H NMR spectrum. ChemicalBook.

- Proton-Blocking Anion-Exchange Membranes for Efficient Lithium Hydroxide Recovery by Bipolar Membrane Electrodialysis. MDPI, 2024.

- 4-Acetylpyridine. MedchemExpress.com.

- 4-Acetylpyridine. ChemicalBook.

- 4-Acetylpyridine. Tokyo Chemical Industry (India) Pvt. Ltd.

- Pyridine hydrochloride. NIST WebBook.

- 2-Acetylpyridine(1122-62-9) 13C NMR spectrum. ChemicalBook.

Sources

- 1. 4-Acetylpyridine(1122-54-9) 1H NMR spectrum [chemicalbook.com]

- 2. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 3. rsc.org [rsc.org]

- 4. Acetone(67-64-1) 1H NMR spectrum [chemicalbook.com]

- 5. Acetone(67-64-1) 13C NMR [m.chemicalbook.com]

- 6. 4-Acetylpyridine(1122-54-9) 13C NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001659) [hmdb.ca]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Pyridine hydrochloride [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetone – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-Acetylpyridine(1122-54-9) MS spectrum [chemicalbook.com]

Solubility of (4-Pyridyl)acetone hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of (4-Pyridyl)acetone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, presents unique challenges and opportunities in process development due to its solubility characteristics. As a hydrochloride salt, its behavior in organic solvents is governed by a complex interplay of ionic and non-ionic interactions, polarity, and the potential for hydrogen bonding. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and methodologies required to effectively select solvents, optimize reaction and crystallization conditions, and troubleshoot solubility-related issues. This document synthesizes fundamental physicochemical principles with actionable experimental protocols, establishing a framework for the systematic evaluation of this compound's solubility.

Introduction: The Critical Role of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of efficient and scalable chemical synthesis. It directly influences reaction kinetics, purification strategies, crystal form selection, and ultimately, the bioavailability of the final drug product. (4-Pyridyl)acetone, the free base, is a versatile building block used in the synthesis of compounds such as the cardiotonic agent milrinone.[1] Its conversion to the hydrochloride salt is a common strategy employed to enhance aqueous solubility and improve handling characteristics.[2][3]

However, in the realm of organic synthesis, where reactions are predominantly carried out in non-aqueous media, a thorough understanding of the solubility of the hydrochloride salt in various organic solvents is paramount. This knowledge enables:

-

Optimal Solvent Selection: Choosing a solvent that ensures appropriate concentrations of reactants for efficient reaction rates.

-

Controlled Crystallization: Inducing precipitation of the desired product with high purity and yield.

-

Effective Purification: Removing impurities by leveraging solubility differentials.

-

Formulation Development: Understanding solubility is the first step in designing a suitable dosage form.[4]

This guide will first delve into the molecular-level factors that dictate the solubility of amine hydrochlorides, followed by a presentation of known qualitative data for (4-Pyridyl)acetone and its hydrochloride. The core of this document is a detailed, self-validating experimental protocol for the quantitative determination of solubility, designed to be readily implemented in a standard laboratory setting.

Theoretical Framework: Understanding the Solubility of Amine Hydrochlorides

The solubility of this compound is fundamentally governed by the equilibrium between its solid, crystalline state and its solvated form in a given solvent. This process can be conceptualized as overcoming the crystal lattice energy of the salt with the energy released upon solvation of its constituent ions.

Physicochemical Properties of (4-Pyridyl)acetone and its Hydrochloride Salt

-

(4-Pyridyl)acetone (Free Base): This molecule possesses a moderately polar pyridine ring and a ketone functional group.[5] It can act as a hydrogen bond acceptor at the nitrogen atom of the pyridine ring and the oxygen of the ketone. Its structure suggests a balance of hydrophilic and lipophilic character. Qualitative data indicates it is slightly soluble in water, chloroform, ethyl acetate, and methanol.[1][6][7]

-

This compound: The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom of the pyridine ring.

C₈H₉NO + HCl → [C₈H₁₀NO]⁺Cl⁻

This transformation from a neutral molecule to an ionic salt dramatically alters its physicochemical properties. The hydrochloride salt is significantly more polar than the free base. Its solubility is now primarily driven by ion-dipole interactions between the pyridinium cation and the chloride anion with polar solvent molecules.

The Role of the Solvent

The principle of "like dissolves like" is a useful starting point.[8] The solubility of an ionic compound like this compound is favored in polar solvents that can effectively solvate both the cation and the anion.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally excellent for dissolving hydrochloride salts. Their hydroxyl (-OH) group can act as a hydrogen bond donor to the chloride anion and as a hydrogen bond acceptor from the pyridinium N-H group. Furthermore, their high polarity effectively shields the ions from each other.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have a significant dipole moment but lack a hydrogen bond-donating group. While they can solvate the pyridinium cation through dipole-dipole interactions, their ability to solvate the chloride anion is weaker compared to protic solvents. Consequently, solubility in these solvents is expected to be lower than in alcohols.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with ions. The energy required to break the crystal lattice of the hydrochloride salt is not compensated by solvation energy, leading to very low solubility.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the dissolution of (4-Pyridyl)acetone HCl.

Qualitative and Semi-Quantitative Solubility Data

Table 1: Summary of Known and Inferred Solubility Behavior

| Compound | Solvent Class | Specific Solvent | Reported Solubility | Reference/Inference |

| (4-Pyridyl)acetone | Polar Protic | Methanol | Slightly Soluble | [1][6] |

| Polar Aprotic | Chloroform | Slightly Soluble | [1] | |

| Polar Aprotic | Ethyl Acetate | Slightly Soluble | [1][6] | |

| Polar | Water | Slightly Soluble | [1] | |

| (4-Pyridyl)acetone HCl | Polar Protic | Methanol, Ethanol | Predicted: Soluble to Freely Soluble | Inferred from general principles and data on related compounds like 4-Pyridylacetonitrile HCl.[3][9] |

| Polar Aprotic | Acetone, Acetonitrile | Predicted: Slightly to Sparingly Soluble | Inferred from general principles. The lack of H-bond donation limits anion solvation.[10] | |

| Polar Aprotic | Dichloromethane | Predicted: Slightly to Sparingly Soluble | Inferred from general principles. | |

| Nonpolar | Toluene, Hexanes | Predicted: Insoluble to Practically Insoluble | Inferred from general principles.[3] |

Note: Solubility classifications are based on USP definitions (e.g., Freely Soluble: <1 part solvent per part solute; Soluble: 1-10 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Insoluble: >10,000 parts).

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a robust and reliable experimental protocol is essential. The following section details a gravimetric method for determining the equilibrium solubility of this compound. This method is a self-validating system, ensuring accuracy and reproducibility.

Principle

The equilibrium or saturation solubility is determined by allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature.[4] After equilibrium is reached, a known volume or mass of the saturated solution is carefully separated from the undissolved solid, the solvent is evaporated, and the mass of the dissolved solute is measured.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated positive displacement micropipettes or glass syringes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Scintillation vials or other suitable glass containers with secure caps

-

Drying oven or vacuum oven

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Tare a clean, dry 20 mL glass vial on an analytical balance.

-

Add approximately 5-10 mL of the selected organic solvent to the vial and record the exact mass (m_solvent).

-

Add an excess of this compound to the vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is to add solid until a significant amount is visible at the bottom of the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

Causality Check: The goal is to establish a dynamic equilibrium where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Sampling:

-

Stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Tare a clean, dry syringe fitted with a solvent-compatible 0.22 µm filter.

-

Carefully draw a sample (e.g., 1-2 mL) of the clear supernatant into the syringe, ensuring no solid particles are disturbed.

-

Wipe the outside of the syringe and weigh it to determine the exact mass of the saturated solution withdrawn (m_solution).

-

-

Gravimetric Analysis:

-

Tare a clean, dry sample vial (m_vial).

-

Dispense the entire contents of the syringe into this tared vial.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the weight is constant.

-

Allow the vial to cool to room temperature in a desiccator before weighing.

-

Record the final mass of the vial plus the dried solute (m_final).

-

-

Calculations:

-

Mass of dissolved solute (m_solute): m_solute = m_final - m_vial

-

Mass of solvent in the aliquot (m_solvent_aliquot): m_solvent_aliquot = m_solution - m_solute

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent_aliquot) * 100

To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.

-

Volume of solvent in the aliquot (V_solvent_aliquot): V_solvent_aliquot = m_solvent_aliquot / ρ_solvent (where ρ is density)

-

Solubility (mg/mL): Solubility = (m_solute * 1000) / V_solvent_aliquot

Self-Validation: Perform the experiment in triplicate for each solvent to ensure reproducibility. The standard deviation of the results should be within an acceptable range (e.g., <5%). Additionally, analyzing samples taken at different time points (e.g., 24h, 48h, 72h) can confirm that equilibrium has indeed been reached.

-

Conclusion and Future Outlook

This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse in public literature, the provided theoretical background, inferred solubility trends, and a detailed experimental protocol empower researchers to generate the precise data needed for their specific applications.

The solubility of this key intermediate is not a static property but is influenced by temperature, solvent polarity, and the potential for co-crystal formation.[11][12][13] Future work should focus on systematically populating the solubility landscape across a wider range of solvents and temperatures. Such data is invaluable for building predictive models (e.g., using Hansen Solubility Parameters) and for optimizing the design of crystallization processes, ultimately leading to more robust, efficient, and scalable manufacturing of essential medicines.

References

-

ChemBK. 4-Pyridylacetonitrile Hydrochloride - ChemBK. [Link]

-

AMiner. Solubility of Organic Hydrochlorides. [Link]

-

Gongwod. Technical Specifications and Application Guidelines for (4-Pyridyl)acetone (CAS 6304-16-1). [Link]

-

Universiti Teknologi MARA. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

Hangzhou Zhu Yuan. 1-(4-Pyridyl)acetone 6304-16-1. [Link]

-

The Good Scents Company. 4-pyridinyl acetone, 6304-16-1. [Link]

-

Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

-

S.L. Morissette, et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

Sources

- 1. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]

- 2. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-(4-Pyridyl)acetone 6304-16-1 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 7. 4-Pyridyl acetone | 6304-16-1 [amp.chemicalbook.com]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of (4-Pyridyl)acetone Hydrochloride

Abstract

(4-Pyridyl)acetone hydrochloride (CAS 70199-62-1) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of cardiovascular drugs.[1][2][3] The integrity and purity of this compound are paramount for the successful, reproducible synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the chemical stability of this compound, delineating the critical factors that influence its degradation. Based on a synthesis of chemical principles and available data, we present authoritative recommendations for its handling and storage to ensure its long-term viability for research and drug development professionals.

Introduction: The Significance of a Stable Intermediate

In pharmaceutical synthesis, the quality of the starting materials and intermediates dictates the quality of the final API. (4-Pyridyl)acetone, a pyridine derivative with a ketone functional group, is a well-established precursor in the production of milrinone, a phosphodiesterase inhibitor used to treat heart failure. The compound is frequently handled and stored as a hydrochloride salt, which typically offers improved stability and handling characteristics over the free base.

However, the salt form introduces its own set of stability challenges, most notably a pronounced sensitivity to atmospheric moisture. Understanding the stability profile of this compound is not merely a matter of compliance but a fundamental requirement for ensuring reaction efficiency, minimizing impurity formation, and guaranteeing the safety and efficacy of the final therapeutic product. This document serves as a technical resource for scientists, providing the causal logic behind recommended storage protocols and the experimental framework for in-house stability validation.

Physicochemical Profile

A clear understanding of the compound's physical and chemical properties is the foundation of proper storage and handling. While comprehensive data for the hydrochloride salt is limited, we can infer key properties from its free base and related pyridinium salts.

| Property | (4-Pyridyl)acetone (Free Base) | This compound | Rationale / Comments |

| CAS Number | 6304-16-1[1] | 70199-62-1[3] | It is crucial to use the correct CAS number for substance identification. |

| Molecular Formula | C₈H₉NO[1] | C₈H₁₀ClNO[2] | Addition of HCl. |

| Molecular Weight | 135.16 g/mol [1] | 171.62 g/mol [2] | Reflects the addition of HCl. |

| Appearance | Light yellow liquid / oil[4] | White to tan crystalline solid (Expected) | Salts are typically crystalline solids. Pyridine HCl is a white to tan crystalline solid.[5][6] |

| Melting Point | ~13 °C[1] | >145 °C (Expected) | The melting point is expected to be significantly higher than the free base, similar to pyridine hydrochloride (145-147 °C).[6][7] |

| Solubility | Slightly soluble in water[4] | Highly soluble in water (Expected) | Hydrochloride salts of amines are generally highly soluble in water. Pyridine HCl is very soluble in water (85 g/100 mL).[7][8][9] |

| Hygroscopicity | Not specified, but likely low | High (Expected) | Pyridine hydrochloride is explicitly described as hygroscopic and prone to deliquescence.[5][6][10] This is the most critical stability parameter. |

Critical Factors Influencing Stability

The molecular structure of this compound—containing a pyridinium ring, an activated methylene group, and a ketone—presents several potential pathways for degradation. The primary environmental factors to control are moisture, temperature, light, and atmospheric oxygen.

3.1 Hygroscopicity and Hydrolysis: The Primary Threat

The most significant stability risk for this compound stems from its anticipated hygroscopicity. Pyridinium salts are well-documented to be hygroscopic, readily absorbing water from the atmosphere.[5][6][10]

Causality: The pyridinium ion forms strong hydrogen bonds with water molecules. The absorption of atmospheric moisture can have several detrimental effects:

-

Physical State Alteration: The crystalline solid can become sticky or liquefy into a viscous oil, making accurate weighing and handling extremely difficult. This phenomenon has been observed in pyridine hydrochloride, which can turn liquid upon heating in a vacuum oven if even trace moisture is present.[11]

-

Promotion of Degradation: The presence of water can act as a solvent and a reactant, facilitating hydrolytic degradation pathways or other reactions that would be kinetically hindered in a solid state.

-

Lowering of Melting Point: The presence of water as an impurity will depress the melting point and may prevent the material from solidifying properly.[11]

Insight: The imperative to protect this compound from moisture cannot be overstated. Standard screw-cap vials are often insufficient. Containers should have robust seals, and handling should be performed rapidly, ideally in a controlled-humidity environment or a glove box.

3.2 Thermal Stability

While pyridinium salts are generally quite stable thermally, elevated temperatures accelerate all chemical reactions, including degradation.[5] Dry heat can promote molecular rearrangements, bond cleavage, and cyclization reactions.[12] For long-term storage, maintaining cool conditions minimizes the kinetic energy of the molecules, slowing the rate of any potential degradation.

3.3 Oxidative Stability

The structure contains sites susceptible to oxidation, particularly the methylene bridge adjacent to both the pyridinium ring and the carbonyl group. Causality: These positions are "activated," meaning the C-H bonds are weaker and more susceptible to attack by oxidizing agents, which can include atmospheric oxygen over long periods.[13] Storage under an inert atmosphere (e.g., nitrogen or argon) displaces oxygen and mitigates the risk of oxidative degradation, preserving the compound's purity.[1]

3.4 Photostability

Pyridine-containing compounds and ketones can absorb UV light, which can lead to photochemical degradation. Causality: Absorption of photons can excite electrons to higher energy states, promoting radical reactions or molecular rearrangements. While specific photostability data for this compound is not available, the general recommendation for organic intermediates is to protect them from light to prevent the formation of photolytic degradation products.[1]

Recommended Storage and Handling Protocols

Based on the scientific principles outlined above, the following protocols are essential for maintaining the integrity of this compound.

Core Storage Requirements:

-

Container: Use amber glass vials or bottles with PTFE-lined, tightly sealing caps. For long-term storage, consider flame-sealing under vacuum or inert gas in glass ampoules.

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1][14] Backfill the container with inert gas after each use.

-

Temperature: Store in a cool, dry place.[8][15] Refrigeration (2-8 °C) is recommended for long-term storage.

-

Light: Protect from light at all times.[1]

-

Incompatibilities: Store away from strong bases and oxidizing agents.[1][8]

Safe Handling Procedures:

-

Work Area: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Exposure Minimization: Minimize the time the container is open to the atmosphere to prevent moisture uptake.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][15]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[15]

Experimental Workflow: Forced Degradation Study

To validate the stability-indicating nature of an analytical method and understand the degradation profile, a forced degradation (stress testing) study is required.[16] This protocol provides a self-validating framework for assessing the stability of this compound.

Objective: To identify the degradation products of this compound under various stress conditions and establish a stability-indicating analytical method.

Methodology:

-

Initial Analysis (T=0): Characterize a single batch of the compound for initial purity (using HPLC), appearance, and moisture content (Karl Fischer titration).

-

Sample Preparation: Aliquot the solid compound into separate, sealed vials for each stress condition.

-

Stress Conditions: Expose the samples to the conditions outlined in the workflow diagram below. Conditions are based on ICH guidelines.[16][17]

-

Time Points: Pull samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

-

Sample Analysis:

-

Neutralize acidic and basic samples before injection.

-

Analyze all samples by a developed HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of water and acetonitrile with a UV detector).[16]

-

Assess for purity, the emergence of new peaks (degradants), and mass balance (the sum of the parent compound and all degradants should account for the initial amount).[12]

-

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized. Identifying these helps in the structural elucidation of degradants found during stress testing.

-

Aldol Condensation: Under basic conditions, the enolizable ketone can undergo self-condensation, leading to dimers and more complex oligomers.

-

Oxidation: The methylene group is susceptible to oxidation, potentially forming a diketone or leading to cleavage of the C-C bond to form isonicotinic acid.

-

Ring Opening/Modification: Extreme pH and heat conditions could potentially lead to the opening or modification of the pyridinium ring, though this is generally less likely under typical storage conditions.

Hypothesized Degradation Diagram:

Caption: Hypothesized degradation pathways for (4-Pyridyl)acetone.

Conclusion

While this compound is a chemically stable solid, its integrity is critically dependent on stringent control of its storage environment. The primary vulnerability of the compound is its pronounced hygroscopicity, a characteristic common to pyridinium hydrochlorides. Exposure to atmospheric moisture can compromise its physical state and chemical purity. Therefore, adherence to a storage protocol of "cool, dark, dry, and inert" is not merely a suggestion but a requirement for researchers and drug development professionals. By implementing the recommended storage and handling procedures and employing stability-indicating analytical methods validated through forced degradation studies, scientists can ensure the reliability of this vital pharmaceutical intermediate.

References

-

Grokipedia. Pyridinium chloride. Retrieved January 6, 2026, from [Link]

-

Pipzine Chemicals. Pyridine Hydrochloride Manufacturer & Supplier in China. Retrieved January 6, 2026, from [Link]

-

Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 6, 2026, from [Link]

-

ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved January 6, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved January 6, 2026, from [Link]

-

Chemsrc. 1-(4-Pyridyl)acetone | CAS#:6304-16-1. Retrieved January 6, 2026, from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved January 6, 2026, from [Link]

-

Cencora PharmaLex. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved January 6, 2026, from [Link]

-

Reagentia. This compound (1 x 1 g). Retrieved January 6, 2026, from [Link]

Sources

- 1. 1-(4-Pyridyl)acetone | CAS#:6304-16-1 | Chemsrc [chemsrc.com]

- 2. (4-Pyridyl)acetone, HCl | CymitQuimica [cymitquimica.com]

- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Pyridine Hydrochloride Manufacturer & Supplier in China | High Purity Pyridine HCl for Sale | Specifications, Uses & Safety Data [pipzine-chem.com]

- 6. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Page loading... [guidechem.com]

- 9. Pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 10. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. researchgate.net [researchgate.net]

- 14. 6304-16-1|(4-Pyridyl)acetone|BLD Pharm [bldpharm.com]

- 15. fishersci.com [fishersci.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Potential Hazards and Safe Handling of (4-Pyridyl)acetone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards associated with (4-Pyridyl)acetone hydrochloride and outlines detailed protocols for its safe handling, storage, and disposal. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its properties is critical to ensure laboratory safety and experimental integrity.

Compound Profile and Significance

(4-Pyridyl)acetone, and its hydrochloride salt, are recognized as versatile intermediates in organic synthesis.[1] Notably, it serves as a crucial reactant in the synthesis of Milrinone, a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity.[2] The presence of both a pyridine ring and a ketone functional group allows for diverse reactivity, making it a valuable building block for novel heterocyclic compounds.[1] However, this reactivity also necessitates a detailed understanding of its hazard profile.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate appropriate storage conditions, handling procedures, and emergency responses.

| Property | Value | Source(s) |

| Chemical Name | 1-(Pyridin-4-yl)propan-2-one hydrochloride | [3] |

| Synonyms | (4-Pyridyl)acetone HCl, 4-Acetonylpyridine hydrochloride | [3] |

| CAS Number | 70199-62-1 | [4] |

| Molecular Formula | C₈H₁₀ClNO | [3] |

| Molecular Weight | 171.62 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [4] |

Note: Some properties listed are for the free base, (4-Pyridyl)acetone (CAS: 6304-16-1), as data for the hydrochloride salt is limited. The hydrochloride salt is expected to be a solid.